2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride

CLP classification acute toxicity laboratory safety procurement

2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride is a pyrrolidine-acetic acid derivative with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol, supplied as a hydrochloride salt. It is classified as a versatile small-molecule scaffold and building block used primarily in early-stage medicinal chemistry and chemical biology research.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 1803589-83-4
Cat. No. B1435570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride
CAS1803589-83-4
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCC1CCN(C1)CC(=O)O.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-6-2-3-8(4-6)5-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
InChIKeyCIEYKMPRRKFERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride (CAS 1803589-83-4) – A Differentiated Pyrrolidine-Acetic Acid Building Block for Medicinal Chemistry and Chemical Biology


2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride is a pyrrolidine-acetic acid derivative with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol, supplied as a hydrochloride salt . It is classified as a versatile small-molecule scaffold and building block used primarily in early-stage medicinal chemistry and chemical biology research . According to the ECHA Classification and Labelling Inventory, the compound carries harmonised hazard classifications of Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. The compound features a 3-methyl substitution on the pyrrolidine ring, a structural feature that distinguishes it from unsubstituted, gem-dimethyl, and N-methyl regioisomeric analogs in both physicochemical properties and hazard profile.

Why 2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride Cannot Be Interchanged with Other Pyrrolidine-Acetic Acid Hydrochloride Analogs


Pyrrolidine-acetic acid derivatives are not a commodity class where any analog is functionally equivalent. The position and nature of the substituent on the pyrrolidine ring directly modulate both physicochemical parameters (lipophilicity, topological polar surface area, hydrogen bonding capacity) and hazard classification profiles, making each congener a distinct chemical entity with its own safety and handling requirements. For example, the unsubstituted 2-(pyrrolidin-1-yl)acetic acid hydrochloride (CAS 6628-74-6) carries additional acute toxicity hazards (H302, H312, H332) absent from the 3-methyl analog [1], while gem-dimethyl substitution (CAS 1803584-82-8) and N-methyl regioisomers (CAS 1071634-26-8) alter lipophilicity and steric bulk differently . In lead optimisation cascades, even minor changes in logP or steric profile can shift ADME outcomes; therefore, assuming interchangeability without quantitative evidence introduces avoidable risk into SAR interpretation and procurement decisions .

Quantitative Differentiation Evidence for 2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride Versus Closest Analogs


Hazard Classification Profile: Reduced Acute Toxicity Hazard Burden Compared to the Unsubstituted Pyrrolidine Analog

The target compound's ECHA notified classification is limited to Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. In contrast, the unsubstituted analog 2-(pyrrolidin-1-yl)acetic acid hydrochloride (CAS 6628-74-6) carries the same hazard categories plus three additional acute toxicity endpoints: Acute Tox. 4 – Oral (H302), Acute Tox. 4 – Dermal (H312), and Acute Tox. 4 – Inhalation (H332) [1]. This means the unsubstituted analog requires more stringent handling controls and represents a higher operational risk burden in laboratory settings.

CLP classification acute toxicity laboratory safety procurement

Lipophilicity (LogP): Higher Calculated LogP Distinguishes the 3-Methyl Analog from the Unsubstituted Pyrrolidine Scaffold

The 3-methyl substitution on the pyrrolidine ring increases calculated lipophilicity. The target compound has a LogP of 0.8346 as reported by LeYan (based on standard calculated methodology) with a TPSA of 40.54 Ų . The unsubstituted analog (CAS 6628-74-6) has a consensus Log Po/w of -0.15 (average of five prediction methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) with the same TPSA of 40.54 Ų . The net difference of approximately 0.98 log units indicates roughly tenfold higher calculated partition coefficient for the 3-methyl analog.

lipophilicity LogP physicochemical property drug-likeness

Molecular Weight and Steric Bulk: Intermediate Scaffold Between Unsubstituted and gem-Dimethyl Pyrrolidine Analogs

The 3-methyl substitution provides an intermediate molecular weight and steric profile. The target compound has a molecular weight of 179.64 g/mol , compared with 165.62 g/mol for the unsubstituted analog (ΔMW = +14.02) and 193.67 g/mol for the 3,3-dimethyl analog (ΔMW = -14.03) [1]. This stepwise progression in size and steric demand offers a controlled gradient for probing steric tolerance in target binding pockets.

molecular weight steric bulk SAR scaffold diversification

Regioisomeric Differentiation: 3-Methylpyrrolidine-N-Acetic Acid Versus N-Methylpyrrolidine-3-Acetic Acid Scaffolds Are Not Interchangeable

The target compound (2-(3-methylpyrrolidin-1-yl)acetic acid hydrochloride) is a regioisomer of 2-(1-methylpyrrolidin-3-yl)acetic acid hydrochloride (CAS 1071634-26-8) . Although both share the identical molecular formula C₇H₁₄ClNO₂ and molecular weight of 179.64 g/mol, the connectivity differs: the 3-methyl analog bears the substituent on the pyrrolidine ring carbon, while the regioisomer carries an N-methyl group on the nitrogen atom. This connectivity difference changes the ionisation state of the nitrogen (tertiary amine in the target compound versus quaternary-accessible ammonium in the N-methyl regioisomer), which fundamentally alters hydrogen-bonding capacity and molecular recognition properties. The target compound's SMILES string is Cl.O=C(O)CN1CCC(C)C1 , while the regioisomer's SMILES is O=C(O)CC1CN(C)CC1.Cl .

regioisomer structural isomer scaffold topology medicinal chemistry

Caveat: Limited Publicly Available Biological Activity Data for Direct Pharmacological Differentiation

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay as of May 2026 does not return any curated, quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) specifically attributed to CAS 1803589-83-4. While the compound is listed as a versatile building block by multiple vendors , and structurally related α-(pyrrolidin-1-yl)acetic acids have been reported as CCR5 receptor antagonists with antiviral activity [1], no direct pharmacological dataset is available for this precise compound. This absence of publicly disclosed bioactivity data should be factored into procurement decisions, particularly when substituent-level biological differentiation is required for target engagement or selectivity claims [2].

data gap biological activity pharmacological profiling

Optimal Research and Industrial Application Scenarios for 2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride


Medicinal Chemistry SAR Exploration Requiring Controlled Incremental Steric Bulk

When a medicinal chemistry programme has identified a pyrrolidine-acetic acid scaffold as a privileged fragment but needs to systematically probe the effect of steric bulk on target binding, the 3-methyl analog represents an ideal intermediate step. With a molecular weight of 179.64 g/mol, it bridges the gap between the unsubstituted analog (165.62 g/mol) and the 3,3-dimethyl analog (193.67 g/mol), allowing researchers to map steric tolerance in 14 Da increments [Section 3, Evidence Item 3]. This gradient is particularly valuable in structure-based drug design where incremental steric probing can reveal hydrophobic pocket dimensions without overshooting into steric clash.

Laboratory-Scale Synthesis in Facilities with Simplified Hazard Management Protocols

For academic or CRO laboratories operating under standard PPE and engineering controls without dedicated acute toxicity handling infrastructure, the ECHA-classified profile of this compound – limited to Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 – makes it a more operationally manageable choice than the unsubstituted analog (CAS 6628-74-6), which additionally requires controls for acute oral, dermal, and inhalation toxicity (H302, H312, H332) [Section 3, Evidence Item 1]. This reduced hazard burden can simplify procurement approvals and lower safety compliance costs in multi-user laboratory environments.

Scaffold Diversification Libraries Where Regioisomeric Purity is Critical

In the construction of focused screening libraries, the distinction between regioisomers is paramount. The target compound (N-carboxymethyl-3-methylpyrrolidine) and its regioisomer (3-carboxymethyl-1-methylpyrrolidine, CAS 1071634-26-8) share identical molecular weight and formula but differ in connectivity [Section 3, Evidence Item 4]. Researchers who need to exclude N-methylation effects from their SAR hypothesis should procure this compound with verified analytical batch data (¹H-NMR, HPLC) to ensure that any observed biological signal is attributable to the 3-methyl substitution pattern rather than regioisomeric impurity.

Physicochemical Property Studies Targeting Modulated Lipophilicity at Constant PSA

The 3-methyl analog offers a unique property pair where TPSA remains constant at 40.54 Ų while the calculated LogP increases to 0.8346, approximately one log unit higher than the unsubstituted analog (Consensus Log Po/w = -0.15), producing roughly tenfold greater calculated lipophilicity at identical polar surface area [Section 3, Evidence Item 2]. This decoupling of lipophilicity from PSA has particular utility in permeability-solubility optimisation studies where medicinal chemists aim to enhance membrane passage without incurring solubility penalties from increased molecular weight or hydrogen bond donor/acceptor count.

Quote Request

Request a Quote for 2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.